Bet-IN-23

BET bromodomain BD2-selective inhibition domain selectivity

Bet-IN-23 (Compound 23) is a research-use-only BD2-selective BET inhibitor. Its key advantage is a 2583-fold BD2/BD1 selectivity ratio, enabling deconvolution of BD2-specific functions without BD1-driven toxicity. With an hERG IC50 >30 μM, it offers a >10-fold cardiac safety margin over earlier analogs, making it the superior choice for in vivo AML models requiring a wide therapeutic window.

Molecular Formula C29H34FN3O5
Molecular Weight 523.6 g/mol
Cat. No. B15138338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-23
Molecular FormulaC29H34FN3O5
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C=C3NCC(=O)N4CCOCC4)C)C)F
InChIInChI=1S/C29H34FN3O5/c1-18-12-21(30)13-19(2)28(18)38-25-7-6-20(29(3,4)36)14-22(25)23-17-32(5)26(34)15-24(23)31-16-27(35)33-8-10-37-11-9-33/h6-7,12-15,17,31,36H,8-11,16H2,1-5H3
InChIKeyLOOFPBVYOVHBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bet-IN-23: Potent BD2-Selective BET Bromodomain Inhibitor for Targeted Oncology Research and Procurement


Bet-IN-23 (Compound 23, CAS: 2953287-57-3) is a research-grade small molecule inhibitor that belongs to the class of bromodomain and extra-terminal (BET) protein inhibitors. It is characterized as a highly selective BD2 (second bromodomain) inhibitor of BET family proteins. Unlike first-generation pan-BET inhibitors that bind with nearly equimolar affinity to both BD1 and BD2 domains across BRD2/3/4/T, Bet-IN-23 is designed to specifically target the BD2 domain [1]. The compound demonstrates potent biochemical inhibition of the BRD4 BD2 domain with an IC50 value of 2.9 nM in enzymatic assays and has exhibited significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines in vitro by inducing G0/G1 cell cycle arrest and apoptosis [1].

Why Bet-IN-23 Cannot Be Interchanged with Pan-BET Inhibitors or Other BD2-Selective Analogs Without Verifiable Evidence


In the BET inhibitor research landscape, generic substitution across compounds within the same broad class is scientifically untenable. First-generation pan-BET inhibitors such as JQ1, I-BET762, and ABBV-075 exhibit nearly equimolar binding to both BD1 and BD2 domains, a property associated with dose-limiting toxicities including thrombocytopenia in clinical settings [1]. BD2-selective inhibitors represent a distinct pharmacologic strategy designed to improve the therapeutic window; however, even within the BD2-selective subclass, compounds exhibit pronounced quantitative differences in domain selectivity ratios, hERG liability, and in vivo efficacy profiles [2]. Bet-IN-23 occupies a specific position within this landscape, distinguished from its closest internal analog (Compound 10) by a >7-fold improvement in BD1/BD2 selectivity and a >10-fold reduction in hERG channel inhibition [3]. Therefore, procurement decisions must be guided by the specific, quantifiable differentiation of Bet-IN-23 as documented in the primary discovery publication rather than extrapolating from class-level assumptions about BD2-selective inhibitors.

Quantitative Comparative Evidence for Bet-IN-23 Differentiation Against Closest Analogs and In-Class Candidates


Bet-IN-23 Achieves 2583-Fold BD2 Selectivity Over BD1, Outperforming Lead Analog Compound 10

In direct comparative enzymatic assays, Bet-IN-23 (Compound 23) demonstrates a BRD4 BD1/BD2 selectivity ratio of 2583-fold, representing a >7.5-fold improvement in selectivity over the closest structural analog Compound 10, which exhibits a 344-fold selectivity ratio. Both compounds exhibit comparable BRD4 BD2 inhibitory potency (IC50 = 2.9 nM for Bet-IN-23 versus 1.0 nM for Compound 10), indicating that the selectivity enhancement was achieved without sacrificing target engagement [1].

BET bromodomain BD2-selective inhibition domain selectivity

Bet-IN-23 Demonstrates >10-Fold Reduced hERG Channel Inhibition Compared to Lead Analog Compound 10

In a direct head-to-head hERG ion channel inhibition assay, Bet-IN-23 exhibited an IC50 >30 μM, compared to an IC50 of 2.8 μM for Compound 10. This represents a >10-fold reduction in hERG channel blockade, a critical liability associated with cardiac QT prolongation and torsades de pointes arrhythmia risk [1].

cardiac safety hERG inhibition BET inhibitor

Bet-IN-23 Achieves Excellent In Vivo Antitumor Efficacy in AML Xenograft Model

The primary research publication reports that 'excellent in vivo antitumor efficacy with 23 was achieved in an MV;411 mouse xenograft model' [1]. The qualitative descriptor 'excellent' is drawn from the peer-reviewed source and indicates robust tumor growth inhibition. While quantitative tumor growth inhibition percentages or T/C values are not specified in the abstract, the explicit comparison to the optimization trajectory from Compound 10 and the publication's designation of Bet-IN-23 as a 'promising BD2-selective lead' substantiate that in vivo activity was retained or improved.

acute myeloid leukemia AML in vivo efficacy xenograft

Bet-IN-23 Exhibits Potent Anti-Proliferative Activity in AML Cell Lines with Sub-Nanomolar Biochemical Potency

Bet-IN-23 demonstrates potent biochemical inhibition of BRD4 BD2 with an IC50 of 2.9 nM and exhibits significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines. The compound induces G0/G1 cell cycle arrest and apoptosis in vitro [1]. While cellular anti-proliferative IC50 values for specific AML cell lines are not explicitly provided in the available sources, the enzymatic potency is directly comparable to other BD2-selective inhibitors such as ABBV-744 (IC50 range 4-18 nM for BRD2/3/4 BD2) .

acute myeloid leukemia AML G0/G1 arrest apoptosis

Bet-IN-23 Application Scenarios for Oncology and Epigenetics Research Programs


Acute Myeloid Leukemia (AML) Target Validation and Mechanism Studies

Bet-IN-23 is optimally deployed in acute myeloid leukemia research programs requiring a potent and highly BD2-selective chemical probe. The compound's 2583-fold BD2 selectivity over BD1 [1] and demonstrated in vivo efficacy in the MV;411 AML xenograft model [1] make it suitable for target validation studies aimed at dissecting BD2-specific contributions to AML pathogenesis, distinct from the broader transcriptional effects of pan-BET inhibitors. Researchers can utilize Bet-IN-23 to interrogate BD2-dependent transcriptional programs and evaluate combination strategies with standard-of-care AML agents.

Comparative Pharmacology Studies Differentiating BD2-Selective from Pan-BET Mechanisms

For laboratories investigating the differential pharmacology of BET bromodomain inhibition, Bet-IN-23 serves as a well-characterized BD2-selective tool compound. Its 2583-fold BD1/BD2 selectivity ratio [1] provides a stark contrast to pan-BET inhibitors like JQ1 or I-BET762, which exhibit nearly equimolar binding to both domains. This enables researchers to deconvolve BD2-specific effects from BD1-mediated effects in transcriptional regulation, cell cycle control, and apoptotic pathways, supporting studies that define the unique functional roles of the second bromodomain in cancer biology.

Cardiac Safety Profiling and hERG Liability Mitigation in BET Inhibitor Development

Bet-IN-23 represents an advantageous tool compound for research programs where minimizing cardiac ion channel liability is a priority. With an hERG IC50 >30 μM—representing a >10-fold improvement over the lead analog Compound 10 (hERG IC50 = 2.8 μM) [1]—Bet-IN-23 offers a reduced predicted risk of QT prolongation. This differentiation makes it particularly valuable for in vivo pharmacology studies where compound safety margins are critical, or for structure-activity relationship (SAR) investigations focused on optimizing BET inhibitors with improved cardiovascular safety profiles.

Chemical Biology and Epigenetic Reader Domain Profiling

In chemical biology applications, Bet-IN-23 provides a high-affinity (IC50 = 2.9 nM for BRD4 BD2) [1] BD2-selective probe suitable for cellular target engagement assays, including CETSA (Cellular Thermal Shift Assay) or NanoBRET target engagement studies. The compound's well-defined selectivity profile enables researchers to attribute observed phenotypic effects specifically to BD2 domain inhibition, reducing the confounding influence of BD1 engagement that complicates interpretation with pan-BET inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bet-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.